molecular formula C29H46N2O6 B1248462 Pseudotrienic acid B

Pseudotrienic acid B

Cat. No.: B1248462
M. Wt: 518.7 g/mol
InChI Key: KUBFEPFJIGSSKC-DXIDGMHMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pseudotrienic acid B is a natural product found in Pseudomonas with data available.

Scientific Research Applications

Synthesis and Bioactive Properties

  • Pseudotrienic acid B, along with FR252921, was synthesized using optically active titanium complexes, cross-metathesis, and Stille cross-coupling. This process demonstrates the compound's potential in immunosuppressive and antimicrobial applications (Amans, Bellosta, & Cossy, 2009).

Antimicrobial Activity

  • This compound, derived from Pseudomonas sp., exhibits antimicrobial activity, specifically inhibiting the growth of Staphylococcus aureus and Pseudomonas syringae, suggesting its utility in treating bacterial infections (Pohanka et al., 2005).

Cancer Therapeutic Potential

  • Pseudolaric acid B has been studied for its role in inhibiting tumor growth and inducing apoptosis in various cancer cells, including endometrial, hepatocellular, and prostate cancer, through mechanisms like cell cycle arrest and suppression of carcinogenic signaling pathways (Wang et al., 2017), (Zhang et al., 2019), (Tong et al., 2013).

Antifungal Properties

Apoptosis Induction

Inhibitory Effects on Angiogenesis

  • Pseudolaric acid B has demonstrated the ability to inhibit angiogenesis and reduce hypoxia-inducible factor 1α, making it a potential candidate for cancer therapy due to its dual antiangiogenic activities (Li et al., 2004).

Properties

Molecular Formula

C29H46N2O6

Molecular Weight

518.7 g/mol

IUPAC Name

(2E,4E,6E)-9-[[(2S,3R)-3-hydroxy-4-[[(3E,5E)-7-hydroxy-4-methyltetradeca-3,5-dienoyl]amino]-2-methylbutanoyl]amino]nona-2,4,6-trienoic acid

InChI

InChI=1S/C29H46N2O6/c1-4-5-6-9-12-15-25(32)19-17-23(2)18-20-27(34)31-22-26(33)24(3)29(37)30-21-14-11-8-7-10-13-16-28(35)36/h7-8,10-11,13,16-19,24-26,32-33H,4-6,9,12,14-15,20-22H2,1-3H3,(H,30,37)(H,31,34)(H,35,36)/b10-7+,11-8+,16-13+,19-17+,23-18+/t24-,25?,26-/m0/s1

InChI Key

KUBFEPFJIGSSKC-DXIDGMHMSA-N

Isomeric SMILES

CCCCCCCC(/C=C/C(=C/CC(=O)NC[C@@H]([C@H](C)C(=O)NCC/C=C/C=C/C=C/C(=O)O)O)/C)O

Canonical SMILES

CCCCCCCC(C=CC(=CCC(=O)NCC(C(C)C(=O)NCCC=CC=CC=CC(=O)O)O)C)O

Synonyms

pseudotrienic acid B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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